molecular formula C5H10N2O3 B6357126 2-Amino-N-methyl-succinamic acid CAS No. 757887-52-8

2-Amino-N-methyl-succinamic acid

Cat. No.: B6357126
CAS No.: 757887-52-8
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-succinamic acid is an organic compound with the molecular formula C5H10N2O3 It is a derivative of succinamic acid, where one of the amino groups is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-succinamic acid typically involves the reaction of succinic anhydride with methylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product. The reaction can be represented as follows:

Succinic anhydride+Methylamine2-Amino-N-methyl-succinamic acid\text{Succinic anhydride} + \text{Methylamine} \rightarrow \text{this compound} Succinic anhydride+Methylamine→2-Amino-N-methyl-succinamic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted succinamic acid derivatives.

Scientific Research Applications

2-Amino-N-methyl-succinamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.

    N-Methylasparagine: A derivative of asparagine with a methylated amino group.

Comparison: 2-Amino-N-methyl-succinamic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Unlike aspartame, which is primarily used as a sweetener, this compound has broader applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for multiple applications.

Properties

IUPAC Name

2-amino-4-(methylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7175-34-0
Record name L-Asparagine, N-methyl-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7175-34-0
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